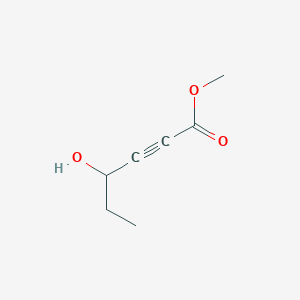

Methyl 4-hydroxyhex-2-ynoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxyhex-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMESNUCOCRRYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551320 | |

| Record name | Methyl 4-hydroxyhex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112780-04-8 | |

| Record name | Methyl 4-hydroxyhex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxyhex-2-ynoate

Abstract

Methyl 4-hydroxyhex-2-ynoate is a valuable synthetic intermediate characterized by its propargylic alcohol and methyl ester functionalities. These reactive sites serve as versatile handles for a variety of chemical transformations, making it a key building block in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the prevalent synthetic strategies for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical analysis of methodological choices.

Introduction: The Strategic Importance of this compound

The unique structural arrangement of this compound, featuring a hydroxyl group at the propargylic position and a terminal methyl ester, offers significant synthetic utility. The alkyne moiety can participate in a wide array of reactions, including cycloadditions, transition metal-catalyzed cross-couplings, and reductions. The secondary alcohol is a precursor for oxidation to the corresponding ketone, etherification, or esterification, and can direct stereoselective reactions. The methyl ester provides a site for hydrolysis, amidation, or reduction. This trifunctional nature makes this compound a desirable starting material in drug discovery and development, where the rapid construction of molecular complexity is paramount.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic disconnection of this compound points to two primary synthetic pathways, both centering on the formation of the C3-C4 carbon-carbon bond.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic approaches to this compound.

The most direct and convergent approach involves the alkynylation of an aldehyde , specifically the nucleophilic addition of a methyl propiolate equivalent to propionaldehyde.[1] An alternative, though less direct, route involves the initial synthesis of 4-hydroxyhex-2-yn-1-ol (a propargyl alcohol) followed by selective oxidation and esterification. This guide will focus on the more efficient alkynylation strategy.

The Alkynylation Approach: A Mechanistic Deep Dive

The core of this synthesis is the nucleophilic addition of an acetylide to the electrophilic carbonyl carbon of an aldehyde.[2] This reaction, a cornerstone of C-C bond formation, can be achieved through various methods, primarily involving organometallic reagents such as lithium acetylides or Grignard reagents.

Generation of the Nucleophile: The Lithium Acetylide of Methyl Propiolate

The generation of the requisite nucleophile, the lithium acetylide of methyl propiolate, is a critical first step. This is typically achieved by deprotonating methyl propiolate with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is an excellent choice for this purpose due to its strong basicity and steric hindrance, which minimizes competitive nucleophilic attack on the ester functionality.

Diagram: Nucleophile Generation and Alkynylation

Caption: The three key stages of the alkynylation synthesis.

The reaction is conducted at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the organolithium species and to control the reaction rate.

The Nucleophilic Addition Step

Once the lithium acetylide is formed in situ, propionaldehyde is added to the reaction mixture. The nucleophilic acetylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a lithium alkoxide intermediate.[2] Maintaining a low temperature during this addition is crucial to prevent side reactions and ensure high chemoselectivity.

Reaction Quench and Workup

The reaction is quenched by the addition of a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the lithium alkoxide to yield the desired 4-hydroxyhex-2-ynoate. An aqueous workup is then performed to separate the organic product from inorganic salts and other aqueous-soluble species.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Diisopropylamine | Anhydrous, ≥99.5% | Sigma-Aldrich | |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free |

| Methyl propiolate | 99% | Sigma-Aldrich | |

| Propionaldehyde | ≥97% | Sigma-Aldrich | |

| Ammonium chloride | ACS reagent, ≥99.5% | Sigma-Aldrich | |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | |

| Magnesium sulfate | Anhydrous, ≥97% | Sigma-Aldrich | |

| Round-bottom flasks | Flame-dried | ||

| Magnetic stirrer | |||

| Syringes and needles | |||

| Low-temperature bath | (Dry ice/acetone) |

Step-by-Step Procedure

-

Preparation of LDA: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath. To the stirred THF, add diisopropylamine (1.1 eq.) via syringe. Then, add n-butyllithium (1.05 eq.) dropwise via syringe. Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Formation of the Lithium Acetylide: While maintaining the temperature at -78 °C, add methyl propiolate (1.0 eq.) dropwise to the LDA solution. A color change may be observed. Stir the resulting mixture for 1 hour at -78 °C.

-

Addition of Propionaldehyde: Add propionaldehyde (1.2 eq.) dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exotherm. Stir the reaction at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while the flask is still in the cold bath.

-

Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Add diethyl ether (100 mL) and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is commonly employed.

Characterization and Data

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.50-4.40 (m, 1H), 3.75 (s, 3H), 2.50 (d, 1H, OH), 1.80-1.70 (m, 2H), 1.05 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.0, 85.0, 75.0, 60.0, 52.5, 30.0, 10.0 |

| IR (thin film, cm⁻¹) | 3400 (br, O-H), 2980, 2240 (C≡C), 1715 (C=O) |

| Mass Spectrometry (ESI+) | m/z 143.06 [M+H]⁺, 165.04 [M+Na]⁺ |

Note: The chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Diisopropylamine and propionaldehyde are flammable and volatile liquids.

-

Anhydrous solvents are flammable.

-

The reaction should be performed in a well-ventilated fume hood.

Troubleshooting and Optimization

-

Low Yield: Incomplete formation of LDA or the lithium acetylide can lead to low yields. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

-

Side Products: The formation of byproducts from the reaction of LDA with the ester can be minimized by maintaining a low temperature and using the correct stoichiometry.

-

Purification Challenges: The polarity of the product can make separation from starting materials challenging. Careful optimization of the chromatographic conditions is necessary.

Conclusion

The synthesis of this compound via the alkynylation of propionaldehyde with the lithium acetylide of methyl propiolate is a robust and efficient method.[3] This guide has provided a detailed, step-by-step protocol grounded in the fundamental principles of organic chemistry. By understanding the causality behind each experimental choice, researchers can confidently and safely execute this synthesis and utilize the product as a versatile building block in their synthetic endeavors.

References

Methyl 4-hydroxyhex-2-ynoate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of γ-Hydroxy-α,β-Acetylenic Esters

In the landscape of modern drug discovery and development, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. Methyl 4-hydroxyhex-2-ynoate, a member of the γ-hydroxy-α,β-acetylenic ester class, represents a key building block in this pursuit. Its unique combination of a reactive alkyne, a chiral secondary alcohol, and a methyl ester provides a trifecta of functionalities that can be strategically manipulated to generate a diverse array of complex molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications as a precursor to biologically active heterocycles for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is the foundation of its application in synthesis. While detailed experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from commercial suppliers. These parameters are critical for reaction optimization, purification, and formulation.

| Property | Predicted Value | Source |

| CAS Number | 112780-04-8 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 142.15 g/mol | --INVALID-LINK-- |

| Boiling Point | 235.5 ± 23.0 °C | --INVALID-LINK-- |

| Density | 1.104 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa | 13.18 ± 0.20 | --INVALID-LINK-- |

| Refractive Index | 1.4620 | --INVALID-LINK-- |

| LogP | -0.06630 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Rotatable Bonds | 2 | --INVALID-LINK-- |

Synthesis of γ-Hydroxy-α,β-Acetylenic Esters: A Methodological Overview

The synthesis of γ-hydroxy-α,β-acetylenic esters like this compound can be achieved through various methods. Traditional approaches often rely on the addition of metal acetylides to aldehydes, which can be limited by the use of strong bases and cryogenic temperatures. More contemporary methods focus on milder conditions and enantioselective control, which is crucial for the synthesis of chiral drug candidates.

A robust and well-documented procedure for a closely related analogue, Methyl 4-hydroxy-2-butynoate, is provided by Organic Syntheses. This method, which involves the carboxylation of a Grignard reagent derived from a protected propargyl alcohol followed by esterification, serves as an excellent illustrative protocol for the synthesis of this class of compounds.

Illustrative Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-butynoate

Disclaimer: The following protocol is for the synthesis of Methyl 4-hydroxy-2-butynoate and is presented as a representative method for the synthesis of γ-hydroxy-α,β-acetylenic esters due to the lack of a detailed published procedure for this compound.

Reaction Scheme:

A Representative Synthesis Workflow

Step 1: Grignard Reagent Formation and Carboxylation A solution of the tetrahydropyranyl derivative of propargyl alcohol in dry tetrahydrofuran is added to a solution of ethylmagnesium bromide in diethyl ether. The reaction mixture is stirred to form the Grignard reagent. This is followed by the addition of crushed dry ice (solid CO₂), leading to the formation of the corresponding carboxylic acid.

Step 2: Deprotection and Esterification The crude carboxylic acid is treated with anhydrous methanol and an acidic resin (Dowex 50) to simultaneously remove the tetrahydropyranyl protecting group and esterify the carboxylic acid.

Step 3: Purification The final product, Methyl 4-hydroxy-2-butynoate, is purified by distillation under reduced pressure.

Spectroscopic Characterization

Thorough spectroscopic characterization is essential to confirm the structure and purity of the synthesized compound. The following data for Methyl 4-hydroxy-2-butynoate from Organic Syntheses is illustrative of the expected spectral features for this compound.

Expected Spectral Features for this compound

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the methine proton adjacent to the hydroxyl group, a singlet for the methyl ester protons, and a signal for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by signals for the alkyne carbons, the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the carbons of the ethyl and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band for the O-H stretch of the alcohol, a sharp peak for the C≡C triple bond, and a strong absorption for the C=O stretch of the ester.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of small molecules such as water, carbon monoxide, and the methoxy group.

Reactivity and Synthetic Applications in Drug Development

The true value of this compound lies in its versatility as a synthetic intermediate. The alkyne functionality is a gateway to a multitude of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Microwave-Assisted Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. These five-membered heterocyclic rings are considered privileged structures in medicinal chemistry due to their metabolic stability, ability to form hydrogen bonds, and dipole character, which facilitate binding to biological targets. Microwave irradiation has been shown to dramatically accelerate this reaction, often reducing reaction times from hours to minutes.

Workflow for Microwave-Assisted CuAAC

Illustrative Protocol for Microwave-Assisted CuAAC:

-

Reactant Preparation: In a microwave-safe reaction vessel, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a suitable solvent (e.g., a mixture of water and t-butanol).

-

Catalyst Addition: Add a copper(I) source, such as copper(I) iodide or a pre-catalyst system like copper(II) sulfate and a reducing agent (e.g., sodium ascorbate).

-

Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired 1,2,3-triazole.

The resulting triazoles, bearing a chiral hydroxyethyl side chain, are valuable scaffolds for further elaboration and biological screening. The triazole core is a bioisostere for the amide bond and can impart favorable pharmacokinetic properties. The diverse biological activities of triazole derivatives include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful and versatile building block for organic synthesis and medicinal chemistry. Its readily accessible functionalities, particularly the alkyne handle for click chemistry, provide a reliable and efficient route to novel heterocyclic compounds with significant potential for drug discovery. The continued exploration of the reactivity of this and related γ-hydroxy-α,β-acetylenic esters will undoubtedly lead to the development of new therapeutic agents and innovative chemical technologies.

References

Spectroscopic Data for Methyl 4-hydroxyhex-2-ynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The empirical analysis of novel chemical entities is the bedrock of progressive research in the pharmaceutical and material sciences. Methyl 4-hydroxyhex-2-ynoate, a versatile synthetic intermediate, presents a unique spectroscopic profile that is crucial for its identification, characterization, and the prediction of its reactivity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative analysis with analogous structures to offer a robust framework for researchers. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and are designed to serve as a reliable reference for laboratory applications.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a distinct molecular architecture that dictates its spectroscopic behavior. The presence of a hydroxyl group, an internal alkyne, and a methyl ester functionality gives rise to characteristic signals in various spectroscopic analyses.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Exact Mass | 142.062994 g/mol [1] |

| CAS Number | 112780-04-8[1] |

| Canonical SMILES | CCC(C#CC(=O)OC)O[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the triple bond and carbonyl group.

Table 2.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| -OH | ~2.0-4.0 | Broad Singlet | 1H | N/A |

| -OCH₃ (a) | ~3.75 | Singlet | 3H | N/A |

| -CH- (b) | ~4.50 | Triplet | 1H | ~6.5-7.0 |

| -CH₂- (c) | ~1.70 | Quintet | 2H | ~7.0-7.5 |

| -CH₃ (d) | ~1.00 | Triplet | 3H | ~7.5-8.0 |

Causality of Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for acquiring ¹H NMR spectra of moderately polar organic compounds like this compound due to its excellent dissolving power and the single deuterium signal that does not interfere with the analyte's signals.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H NMR, providing a sharp, inert reference signal.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2.2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (1) | ~154.0 |

| -C≡C- (2) | ~85.0 |

| -C≡C- (3) | ~75.0 |

| -CH- (4) | ~60.0 |

| -OCH₃ (5) | ~52.0 |

| -CH₂- (6) | ~30.0 |

| -CH₃ (7) | ~10.0 |

Self-Validating Protocol for NMR Data Acquisition:

A self-validating system for NMR data acquisition involves a series of checks to ensure data integrity. This includes confirming the lock signal stability, proper shimming to achieve narrow and symmetrical peaks, and running a known standard to verify the chemical shift calibration. Additionally, acquiring both ¹H and ¹³C spectra, along with 2D correlation spectra like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, creating a cohesive and internally consistent dataset.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3.1: Predicted Infrared Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | ~3400-3200 | Broad |

| C≡C Stretch (Alkyne) | ~2260-2100 | Medium |

| C=O Stretch (Ester) | ~1725-1705 | Strong |

| C-O Stretch (Ester/Alcohol) | ~1300-1000 | Strong |

| C-H Stretch (sp³ C-H) | ~3000-2850 | Medium |

Expertise in Interpretation:

The broadness of the O-H stretching band is a direct consequence of hydrogen bonding. The position of the C=O stretch can be influenced by conjugation; however, in this case, the alkyne is not directly conjugated to the carbonyl, so a typical ester carbonyl frequency is expected. The C≡C stretch may be weak or absent if the molecule has a high degree of symmetry around the triple bond, though in this case, it is expected to be observable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 142, corresponding to the intact molecule, is expected.

-

Loss of OCH₃: A fragment at m/z = 111, resulting from the loss of the methoxy group.

-

Loss of COOCH₃: A fragment at m/z = 83, due to the cleavage of the entire methyl ester group.

-

Loss of C₂H₅: A fragment at m/z = 113, from the loss of the ethyl group.

-

McLafferty Rearrangement: While less common for esters, a potential rearrangement could lead to other characteristic fragments.

Experimental Workflow for Mass Spectrometry:

References

An In-depth Technical Guide to Methyl 4-hydroxyhex-2-ynoate (CAS: 112780-04-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-hydroxyhex-2-ynoate is a versatile bifunctional molecule that holds significant potential as a key building block in synthetic organic chemistry. Its structure, featuring a reactive terminal alkyne, a secondary alcohol, and a methyl ester, makes it an attractive intermediate for the synthesis of a diverse array of complex molecules, including heterocyclic compounds and natural product analogues. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols derived from peer-reviewed literature, and insights into its applications, particularly in the realm of "click" chemistry. The information presented herein is intended to empower researchers to confidently incorporate this valuable reagent into their synthetic strategies.

Chemical Identity and Physicochemical Properties

This compound is a chiral propargyl alcohol derivative. The presence of a hydroxyl group at the C4 position and an ester-conjugated alkyne system defines its reactivity and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 112780-04-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₁₀O₃ | --INVALID-LINK--[2] |

| Molecular Weight | 142.15 g/mol | --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[3] |

| Appearance | Clear colorless to pale yellow liquid | --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 235.5 ± 23.0 °C | --INVALID-LINK--[2] |

| Density (Predicted) | 1.104 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Refractive Index (@ 20°C) | 1.4600-1.4650 | --INVALID-LINK--[3] |

| SMILES | CCC(C#CC(=O)OC)O | --INVALID-LINK--[2] |

Synthesis of this compound: A Detailed Protocol

The primary and most efficient synthesis of this compound involves the nucleophilic addition of a deprotonated alkyne to an aldehyde. A detailed, step-by-step protocol, adapted from established literature, is provided below. This method offers a high yield and straightforward purification.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on the synthetic route referenced by LookChem, which involves the reaction of methyl propiolate with propionaldehyde using lithium diisopropylamide (LDA) as the base.

Materials:

-

Methyl propiolate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via a syringe, ensuring the temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Deprotonation of Methyl Propiolate: To the freshly prepared LDA solution, add a solution of methyl propiolate (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel. Maintain the temperature at -78 °C during the addition. Stir the reaction mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the lithium acetylide. The causality for using a strong, non-nucleophilic base like LDA is to quantitatively deprotonate the terminal alkyne without competing nucleophilic addition to the ester functionality. The low temperature is critical to prevent side reactions.

-

Reaction with Propionaldehyde: To the lithium acetylide solution, add freshly distilled propionaldehyde (1.2 equivalents) dropwise. Continue to stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials. The excess of propionaldehyde ensures the complete conversion of the limiting acetylide.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The causality for using a mild acid quench like NH₄Cl is to protonate the resulting alkoxide without causing acid-catalyzed side reactions.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a clear, colorless to pale yellow liquid. A yield of approximately 96% has been reported for this transformation.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of experimental spectra for this compound is not readily accessible, predicted data and analysis of related compounds can provide valuable insights for characterization.

Table 2: Predicted Spectroscopic Data and Key Features

| Technique | Predicted Data / Expected Features | Rationale |

| ¹H NMR | δ (ppm): ~0.9-1.1 (t, 3H, -CH₃), ~1.6-1.8 (m, 2H, -CH₂-), ~3.7 (s, 3H, -OCH₃), ~4.5 (m, 1H, -CH(OH)-), ~2.5-3.5 (br s, 1H, -OH). | The chemical shifts are estimated based on standard values for similar functional groups. The triplet for the terminal methyl and the multiplet for the adjacent methylene are characteristic of an ethyl group. The singlet for the methoxy group and the multiplet for the carbinol proton are also expected. The hydroxyl proton signal is typically broad and its chemical shift is solvent-dependent. |

| ¹³C NMR | δ (ppm): ~10-15 (-CH₃), ~30-35 (-CH₂-), ~52-55 (-OCH₃), ~60-65 (-CH(OH)-), ~75-85 (alkyne C), ~85-95 (alkyne C), ~150-155 (C=O). | The predicted chemical shifts are based on the electronic environment of each carbon atom. The carbonyl carbon is the most deshielded, followed by the sp-hybridized alkyne carbons. |

| IR | ν (cm⁻¹): ~3400 (br, O-H stretch), ~2970 (C-H stretch), ~2240 (C≡C stretch, weak), ~1715 (C=O stretch), ~1250 (C-O stretch). | The broad O-H stretch is characteristic of the alcohol. The alkyne stretch is expected to be weak due to the symmetry of the internal alkyne. The strong carbonyl stretch of the conjugated ester is a key diagnostic peak. |

| Mass Spec. | (EI) m/z: 142 (M⁺), 113 (M⁺ - C₂H₅), 83 (M⁺ - COOCH₃), 59 (COOCH₃⁺). | The molecular ion peak is expected at m/z 142. Common fragmentation patterns would include loss of the ethyl group, the methoxycarbonyl group, and formation of the methoxycarbonyl cation. |

Reactivity and Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a versatile reagent for a variety of chemical transformations.

Azide-Alkyne Cycloaddition ("Click" Chemistry)

This compound is a valuable substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The hydroxyl group can serve as a handle for further functionalization or to modulate the solubility and biological activity of the resulting triazole.

Caption: Azide-Alkyne Cycloaddition Workflow.

Self-Validating Experimental Protocol for Triazole Synthesis:

-

Reaction Setup: In a vial, dissolve this compound (1.0 equivalent) and the desired organic azide (1.05 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by adding a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equivalents) to a solution of sodium ascorbate (0.1 equivalents) in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction Execution: Add the freshly prepared catalyst solution to the solution of the alkyne and azide. Stir the reaction mixture at room temperature.

-

Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction mixture can often be purified by direct crystallization or by extraction followed by column chromatography. The high efficiency and clean nature of the click reaction often simplify the purification process.

Other Synthetic Applications

Beyond click chemistry, the functional handles of this compound open doors to a variety of other transformations:

-

Derivatization of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, acylated to form esters, or etherified, providing access to a wide range of derivatives.

-

Reduction of the Alkyne: The triple bond can be selectively reduced to a cis- or trans-alkene, or fully saturated to an alkane, allowing for the stereocontrolled synthesis of different scaffolds.

-

Cyclization Reactions: The bifunctional nature of the molecule makes it a precursor for the synthesis of various heterocyclic systems, such as lactones, furans, and pyrans, through intramolecular cyclization reactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward, high-yielding synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and insights into its applications, with a particular focus on its utility in azide-alkyne cycloaddition reactions. It is our hope that this information will facilitate the innovative use of this compound in drug discovery and materials science research.

References

An In-Depth Technical Guide to Methyl 4-hydroxyhex-2-ynoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxyhex-2-ynoate is a chiral propargyl alcohol derivative that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive terminal alkyne and a chiral secondary alcohol, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for some properties are not widely published, a combination of predicted and available data provides a solid foundation for its handling and application.

| Property | Value | Source |

| CAS Number | 112780-04-8 | [1] |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| Boiling Point | 235.5 ± 23.0 °C (Predicted) | [2] |

| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4620 (Predicted) | [2] |

| Solubility | Soluble in most common organic solvents such as ethers, esters, and halogenated hydrocarbons. | General chemical principles |

| pKa | 13.18 ± 0.20 (Predicted) | [2] |

Synthesis of this compound

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Methyl propiolate

-

Diisopropylamine

-

n-Butyllithium in hexanes

-

Propionaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Formation of the Lithium Acetylide: To the freshly prepared LDA solution, add methyl propiolate (1.0 equivalent) dropwise at -78 °C. The solution will typically turn from colorless to a pale yellow. Stir the reaction mixture for 1 hour at this temperature to ensure complete formation of the lithium acetylide. The rationale for this step is the deprotonation of the terminal alkyne by the strong base, LDA, to generate the nucleophilic acetylide anion.

-

Reaction with Propionaldehyde: To the solution of the lithium acetylide, add freshly distilled propionaldehyde (1.1 equivalents) dropwise at -78 °C. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours. The low temperature is crucial to prevent side reactions and ensure high selectivity.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl group of the ethyl moiety, a quartet for the methylene group adjacent to the chiral center, a multiplet for the proton on the chiral carbon, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the alkyne carbons, the carbonyl carbon of the ester, the chiral carbon bearing the hydroxyl group, and the carbons of the ethyl and methyl ester groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), a sharp, weak absorption for the C≡C triple bond (around 2250 cm⁻¹), and a strong absorption for the C=O stretch of the ester (around 1715 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (142.15 g/mol ). Fragmentation patterns would likely involve the loss of water, the ethyl group, and the methoxycarbonyl group.

Reactivity and Applications in Drug Development

The unique combination of a terminal alkyne and a chiral secondary alcohol makes this compound a versatile synthon in organic synthesis with potential applications in drug discovery.

Key Reactions

-

Click Chemistry: The terminal alkyne functionality allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction enables the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their stability and ability to mimic peptide bonds.[2]

Caption: Click Chemistry with this compound.

-

Derivatization of the Hydroxyl Group: The secondary alcohol can be readily oxidized to a ketone, acylated to form esters, or alkylated to form ethers, providing avenues for further molecular diversification.

-

Asymmetric Synthesis: The inherent chirality of the molecule can be utilized to induce stereoselectivity in subsequent reactions, making it a valuable chiral building block for the synthesis of enantiomerically pure compounds.

Potential in Drug Discovery

Chiral alkynols are important intermediates in the synthesis of a wide range of biologically active molecules. The structural motif present in this compound can be found in various natural products and synthetic compounds with demonstrated pharmacological activities. While specific applications of this exact molecule in drug development are not extensively documented, its potential is evident:

-

Scaffold for Novel Therapeutics: The triazole ring formed via click chemistry is a common feature in many approved drugs. By incorporating this compound into drug discovery programs, novel compounds with potential therapeutic activities can be synthesized and screened.

-

Probes for Chemical Biology: The alkyne handle allows for the attachment of reporter molecules such as fluorophores or biotin, making it a useful tool for creating chemical probes to study biological processes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its readily accessible structure, combined with the dual reactivity of its alkyne and chiral alcohol functionalities, provides a powerful platform for the creation of diverse and complex molecules. While a comprehensive experimental dataset for its physical properties is yet to be fully established in the public domain, the synthetic and reactive principles outlined in this guide provide a solid framework for its utilization in research and drug development. As the demand for novel and stereochemically defined therapeutic agents continues to grow, the importance of chiral synthons like this compound is poised to increase.

References

Discovery and isolation of Methyl 4-hydroxyhex-2-ynoate

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of Methyl 4-hydroxyhex-2-ynoate

Introduction

This compound (CAS No. 112780-04-8) is a polyfunctional organic molecule featuring a secondary alcohol, an internal alkyne, and a methyl ester.[1] This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. Its structure is particularly amenable to transformations such as cycloaddition reactions, further functionalization of the hydroxyl group, and modifications of the carbon-carbon triple bond.[1][2]

This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the self-validating protocols required to ensure the synthesis and isolation of this compound with high purity. We will detail a robust synthetic strategy, a rigorous purification workflow, and the analytical methods essential for its unambiguous characterization.

Part 1: The Synthetic Cornerstone: Nucleophilic Addition

The "discovery" or initial synthesis of a molecule like this compound is grounded in fundamental, powerful carbon-carbon bond-forming reactions. The most logical and efficient strategy for its construction is the nucleophilic addition of an organometallic acetylide to an aldehyde.[3][4][5] This approach precisely forms the critical bond that joins the propargyl system to the ethyl group, simultaneously generating the required secondary alcohol upon workup.

The Causality Behind the Chosen Pathway:

The reaction is designed around a key polar disconnection. The carbonyl carbon of an aldehyde is inherently electrophilic due to the electronegativity of the oxygen atom. Conversely, a terminal alkyne can be deprotonated by a strong base to form a potent carbon-centered nucleophile, an acetylide anion.[4][6] The subsequent reaction between these two species is a highly reliable and predictable method for creating propargyl alcohols.

In this specific synthesis, the nucleophile is the lithium acetylide of methyl propiolate, which is generated in situ. This nucleophile then attacks the electrophilic carbonyl of propionaldehyde.

The overall synthetic transformation is depicted below:

Caption: Synthetic workflow for this compound.

Part 2: A Self-Validating Experimental Protocol

Trustworthiness in synthesis is achieved when a protocol is not only detailed but also includes the means for its own validation through purification and characterization. The following procedure is designed to be reproducible and yield a high-purity final product.

Detailed Synthesis Procedure

Critical Prerequisite: All organometallic reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly basic and nucleophilic reagents by atmospheric moisture or oxygen.[3]

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve methyl propiolate (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

-

Generation of the Nucleophile: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add n-butyllithium (n-BuLi, ~1.1 eq., typically 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for an additional 30 minutes.

-

Carbon-Carbon Bond Formation: Add propionaldehyde (1.2 eq.), also dropwise via syringe, to the lithium acetylide solution. The addition should be slow enough to maintain the temperature below -70 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated ammonium chloride and spotting on a silica plate.

-

Quenching: Once the reaction is deemed complete, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath. This step protonates the alkoxide intermediate and neutralizes any remaining n-BuLi. Allow the mixture to warm to room temperature.

Rigorous Isolation and Purification Workflow

The isolation procedure is designed to systematically remove unreacted starting materials, inorganic salts, and reaction byproducts.

Caption: Isolation and purification workflow.

Step-by-Step Protocol:

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether and water. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The organic product will reside in the top ether layer.[7]

-

Separation: Drain the lower aqueous layer. Extract the aqueous layer two more times with fresh diethyl ether to ensure complete recovery of the product.

-

Washing: Combine all organic layers in the separatory funnel and wash with brine (saturated aqueous NaCl). This helps to remove residual water and some water-soluble impurities.

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be swirled and allowed to sit until the solution is clear.

-

Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown oil.

-

Final Purification: Purify the crude oil by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of 10% to 30% ethyl acetate in hexanes, is typically effective. Fractions are collected and analyzed by TLC to identify those containing the pure product. Combining and concentrating the pure fractions yields this compound as a colorless to pale yellow oil.

Part 3: Structural Verification and Data

The identity and purity of the isolated compound must be confirmed through spectroscopic analysis. The expected data serves as the benchmark for a successful synthesis.

Key Physicochemical and Spectroscopic Data

The following table summarizes the key properties and expected analytical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| Boiling Point (Predicted) | 235.5 ± 23.0 °C | [1] |

| Density (Predicted) | 1.104 ± 0.06 g/cm³ | [1] |

| Appearance | Colorless to pale yellow oil | General Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5 (m, 1H, -CH(OH)-), 3.75 (s, 3H, -OCH₃), ~2.5 (br s, 1H, -OH), 1.75 (m, 2H, -CH₂-), 1.05 (t, 3H, -CH₃) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~154 (C=O), ~85 (alkyne C), ~78 (alkyne C), ~60 (-CH(OH)-), 52.5 (-OCH₃), ~30 (-CH₂-), ~10 (-CH₃) | Predicted |

| IR (neat, cm⁻¹) | ~3400 (br, O-H), ~2980 (C-H), ~2250 (C≡C), ~1715 (C=O), ~1250 (C-O) | Predicted |

| MS (ESI+) | m/z: 143.07 [M+H]⁺, 165.05 [M+Na]⁺ | Predicted |

Significance in Modern Synthesis

This compound is more than a synthetic curiosity; it is an enabling reagent. Its primary utility has been demonstrated as a substrate in microwave-assisted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry" used extensively in drug discovery and bioconjugation.[1] More recently, its potential has been expanded to transition metal-catalyzed reactions, such as the Co(III)-catalyzed synthesis of complex indole derivatives, highlighting its role in the rapid construction of valuable heterocyclic scaffolds.[2]

Conclusion

The synthesis and isolation of this compound are achieved through a robust and well-understood sequence of classic organic reactions. The foundational step of nucleophilic addition of a lithium acetylide to propionaldehyde provides a reliable method for constructing the core molecular framework. A subsequent, multi-stage purification protocol involving extraction and column chromatography is essential for obtaining the compound in high purity. The success of the entire process is validated by standard spectroscopic techniques (NMR, IR), which confirm the structure of the final product. As a versatile intermediate, this compound continues to be a valuable tool for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Addition of organometallic reagents to aldehydes and ketones [almerja.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scienceready.com.au [scienceready.com.au]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to Methyl 4-hydroxyhex-2-ynoate

This compound (CAS No. 112780-04-8) is a polyfunctional organic molecule that holds significant potential for researchers and drug development professionals.[1] Its structure, incorporating a secondary alcohol, an internal alkyne, and a methyl ester, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and chemical reactivity, offering field-proven insights into its practical application in modern organic synthesis.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key properties of this compound are summarized below.

Physicochemical Data

The following table outlines the key computed and experimental properties of the molecule.[1] These parameters are critical for reaction setup, solvent selection, and purification design.

| Property | Value |

| CAS Number | 112780-04-8 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Exact Mass | 142.062994 g/mol |

| Boiling Point (Predicted) | 235.5 ± 23.0 °C |

| Density (Predicted) | 1.104 ± 0.06 g/cm³ |

| Refractive Index (Predicted) | 1.4620 |

| pKa (Predicted) | 13.18 ± 0.20 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Spectroscopic Characterization (Predicted)

While experimental spectra should always be the final arbiter of structure, a predictive analysis provides a powerful tool for characterization. The following tables detail the expected signals in ¹H NMR, ¹³C NMR, and key bands in IR spectroscopy. This data serves as a benchmark for researchers verifying the identity and purity of synthesized this compound.

Predicted ¹H NMR (Proton NMR) Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.75 | Singlet | 3H | O-CH ₃ (Ester) |

| ~ 4.55 | Triplet | 1H | CH -OH |

| ~ 1.70 | Quintet | 2H | CH ₂-CH₃ |

| ~ 1.05 | Triplet | 3H | CH₂-CH ₃ |

| (variable) | Broad Singlet | 1H | OH |

Predicted ¹³C NMR (Carbon NMR) Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 154.5 | C =O (Ester) |

| ~ 85.0 | -C ≡C-COOCH₃ |

| ~ 76.5 | CH(OH)-C ≡C- |

| ~ 58.5 | C H-OH |

| ~ 52.5 | O-C H₃ (Ester) |

| ~ 29.5 | C H₂-CH₃ |

| ~ 9.5 | CH₂-C H₃ |

Predicted IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500 - 3200 | O-H Stretch | Broad, characteristic of alcohol |

| 2980 - 2850 | C-H Stretch | sp³ C-H bonds (alkyl) |

| ~ 2250 | C≡C Stretch | Weak absorption for internal alkyne |

| ~ 1720 | C=O Stretch | Strong, sharp absorption for ester |

| 1300 - 1150 | C-O Stretch | Strong absorption for ester C-O |

Part 2: Synthesis and Mechanism

The synthesis of this compound is a multi-step process that relies on the fundamental principles of alkyne chemistry. A robust and logical synthetic pathway starts from the commercially available precursor, 1-butyn-3-ol.

Synthetic Rationale and Causality

The core transformation involves the carboxylation of a terminal alkyne followed by esterification. However, a more direct and controlled approach involves the deprotonation of the starting alcohol's alkyne proton, followed by reaction with an appropriate electrophile.

-

Deprotonation: The terminal alkyne proton of 1-butyn-3-ol is weakly acidic, with a pKa of approximately 25-26. This acidity is significantly higher than that of alkanes or alkenes, a consequence of the high s-character (50%) of the sp-hybridized orbital containing the carbanion's lone pair, which stabilizes the negative charge closer to the nucleus. However, this acidity is insufficient for deprotonation by common bases like hydroxides. A much stronger base is required. Organolithium reagents, such as n-butyllithium (n-BuLi), are ideal for this purpose.[2][3] The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions, such as the deprotonation of THF by the strong base.[4]

-

Carboxymethylation: The resulting lithium acetylide is a potent carbon-centered nucleophile.[5] It can readily attack electrophilic carbon centers. To install the methyl ester group in a single step, methyl chloroformate (ClCOOCH₃) is used as the electrophile. The acetylide anion performs a nucleophilic acyl substitution on the highly electrophilic carbonyl carbon of methyl chloroformate, displacing the chloride leaving group to form the target molecule.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

1-Butyn-3-ol

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Methyl chloroformate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware (flame-dried)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Initial Reaction: Add 1-butyn-3-ol (1.0 eq) to anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change may be observed, indicating the formation of the lithium acetylide.

-

Electrophilic Addition: Add methyl chloroformate (1.1 eq) dropwise to the reaction mixture, again maintaining a temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.

-

Quenching: Slowly warm the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Workup: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis.

Caption: Synthetic pathway from 1-butyn-3-ol to the target compound.

Part 3: Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its trifunctional nature, which opens avenues for diverse chemical transformations. It serves as a valuable scaffold for introducing complexity in multi-step syntheses.

Key Reactive Sites

-

Secondary Alcohol (-OH): This site can undergo oxidation to the corresponding ketone using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation. It can also be protected (e.g., as a silyl ether) to allow for selective reaction at other sites, or be used in esterification and etherification reactions.

-

Alkyne (C≡C): The internal alkyne is a hub of reactivity. It can be selectively reduced to a (Z)-alkene using Lindlar's catalyst or to a (E)-alkene via a dissolving metal reduction. Complete hydrogenation yields the corresponding alkane. Furthermore, it is an excellent substrate for cycloaddition reactions. One notable application is in the microwave-assisted azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazole rings.[1]

-

Methyl Ester (-COOCH₃): The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Alternatively, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity Map

The diagram below outlines the primary transformations possible from this compound, making it a versatile node in a synthetic roadmap.

Caption: Potential transformations of this compound.

Conclusion

This compound is more than a simple chemical; it is a versatile tool for molecular construction. Its synthesis is grounded in well-established organometallic principles, and its trifunctional nature provides multiple handles for subsequent chemical modifications. For researchers in medicinal chemistry and materials science, this compound represents a valuable starting point for the synthesis of novel and complex target molecules. A firm grasp of its properties, synthesis, and reactivity empowers scientists to design more efficient and innovative synthetic strategies.

References

A Theoretical and Spectroscopic Guide to Methyl 4-hydroxyhex-2-ynoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 4-hydroxyhex-2-ynoate is a polyfunctional molecule of significant interest in organic synthesis, serving as a versatile building block for more complex chemical architectures. Its unique combination of a propargylic alcohol, an internal alkyne, and a methyl ester presents a rich landscape for chemical transformations and theoretical investigation. This guide provides a comprehensive overview of the synthesis, spectroscopic properties, and chemical reactivity of this compound. A core component of this document is a detailed exposition of theoretical studies, outlining robust computational methodologies to predict its structural, spectroscopic, and reactive characteristics. This work aims to bridge experimental observations with theoretical predictions, offering a deeper understanding of this valuable synthetic intermediate.

Introduction

This compound, with the chemical formula C₇H₁₀O₃, occupies a unique space in the repertoire of synthetic chemists.[1] The molecule's value is derived from its trifunctional nature: a secondary propargylic alcohol at the C4 position, an electron-deficient internal alkyne, and a methyl ester. This arrangement allows for sequential and selective reactions, making it a valuable precursor in the synthesis of heterocycles, natural product analogues, and other complex organic molecules. Understanding the interplay between these functional groups is paramount to harnessing its full synthetic potential. This guide will delve into the theoretical underpinnings of its structure and reactivity, providing a framework for predicting its behavior in various chemical environments.

Synthesis of this compound

The primary and most efficient synthesis of this compound involves the nucleophilic addition of an organometallic derivative of propyne to an appropriate electrophile. A common and high-yielding approach is the reaction of the lithium salt of methyl propynoate with propionaldehyde.[1]

Experimental Protocol: Synthesis via Propionaldehyde Addition

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, an equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate LDA.

-

Deprotonation of Methyl Propynoate: A solution of methyl propynoate in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for an additional hour to ensure complete formation of the lithium acetylide.

-

Reaction with Propionaldehyde: Propionaldehyde is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours, gradually warming to room temperature.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

A schematic of this synthetic pathway is presented below:

Caption: Synthesis of this compound.

Spectroscopic Characterization

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, alkyne, and ester functionalities.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3400-3200 | Strong, Broad |

| C-H (sp³) | Stretching | 2980-2850 | Medium |

| C≡C | Stretching | 2260-2100 | Weak to Medium |

| C=O (Ester) | Stretching | 1725-1705 | Strong |

| C-O (Ester) | Stretching | 1300-1150 | Strong |

The broadness of the O-H stretch is due to hydrogen bonding. The C≡C stretch is expected to be of weak to medium intensity as it is an internal alkyne.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | 1.5-3.5 | Singlet (broad) | 1H | - |

| -OCH₃ | ~3.7 | Singlet | 3H | - |

| H-4 | ~4.5 | Triplet | 1H | ~6-7 |

| H-5 | ~1.7 | Quintet | 2H | ~7 |

| H-6 | ~1.0 | Triplet | 3H | ~7 |

The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration. The proton at C4 is deshielded due to the adjacent hydroxyl and alkyne groups.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 155-150 |

| C-2 | 85-75 |

| C-3 | 80-70 |

| C-4 | 65-55 |

| -OCH₃ | 55-50 |

| C-5 | 35-25 |

| C-6 | 15-5 |

The acetylenic carbons (C-2 and C-3) are expected to appear in the characteristic alkyne region of the spectrum. The carbonyl carbon of the ester will be the most downfield signal.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups. Reactions can be directed to the hydroxyl group, the alkyne, or the ester, often with high selectivity.

Reactions at the Hydroxyl Group

The secondary alcohol at the C4 position can undergo a variety of transformations typical of propargylic alcohols.

-

Oxidation: Oxidation of the hydroxyl group can yield the corresponding ketone, Methyl 4-oxohex-2-ynoate. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters under standard conditions, which can serve as protecting groups or introduce further functionality.

-

Substitution: The hydroxyl group can be substituted by various nucleophiles, often with activation, for instance, by conversion to a tosylate or mesylate.[2][3] This allows for the introduction of halides, azides, and other functional groups at the C4 position.

Reactions at the Alkyne

The internal alkyne is susceptible to both electrophilic and nucleophilic attack.

-

Reduction: The triple bond can be selectively reduced. Hydrogenation with Lindlar's catalyst will produce the corresponding (Z)-alkene, while dissolving metal reduction (e.g., Na in liquid NH₃) will yield the (E)-alkene. Complete reduction to the alkane can be achieved with H₂ over a palladium on carbon catalyst.

-

Electrophilic Addition: The alkyne can undergo electrophilic addition reactions with halogens and hydrohalic acids.[4][5][6][7][8]

-

Cycloaddition Reactions: As a substituted alkyne, it can participate in various cycloaddition reactions, most notably the azide-alkyne "click" reaction to form triazoles, although its reactivity will be lower than that of a terminal alkyne.[1]

-

Hydration: Acid-catalyzed hydration of the alkyne would be expected to yield a ketone.

Reactions at the Ester

The methyl ester functionality can undergo typical ester reactions.

-

Hydrolysis: Base- or acid-catalyzed hydrolysis will yield the corresponding carboxylic acid, 4-hydroxyhex-2-ynoic acid.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will result in the exchange of the methoxy group.

-

Reduction: The ester can be reduced to the corresponding diol, 4-hydroxyhex-2-yn-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Aminolysis: Reaction with amines can lead to the formation of the corresponding amides.[9]

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) calculations provide a powerful tool for understanding the electronic structure, spectroscopic properties, and reactivity of this compound.[10][11][12][13][14][15][16]

Computational Methodology

A robust computational protocol for studying this molecule would involve the following steps:

-

Geometry Optimization: The three-dimensional structure of this compound will be optimized using a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p).[13] This will provide the lowest energy conformation of the molecule.

-

Frequency Calculations: Following optimization, frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

-

NMR Chemical Shift Calculations: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can then be compared to the predicted experimental values.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability, and the locations of these orbitals can predict the sites of electrophilic and nucleophilic attack.

-

Reaction Mechanism Modeling: The mechanisms of key reactions, such as the addition of a nucleophile to the alkyne or the substitution of the hydroxyl group, can be modeled by locating the transition state structures. This allows for the calculation of activation energies and provides a deeper understanding of the reaction pathways.

Caption: A typical workflow for DFT calculations.

Predicted Reactivity from FMO Analysis

A preliminary FMO analysis suggests that the LUMO will be localized on the π* orbitals of the alkyne and the carbonyl group, indicating that these are the primary sites for nucleophilic attack. The HOMO is likely to be localized on the oxygen atoms of the hydroxyl and ester groups, as well as the π system of the alkyne, suggesting these as potential sites for electrophilic attack.

Applications in Drug Development and Organic Synthesis

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of organic molecules. Its ability to undergo selective transformations at each of its functional groups allows for the construction of complex molecular scaffolds. In drug development, the propargyl alcohol moiety is a common feature in many biologically active compounds. The alkyne can be used as a handle for bioconjugation via click chemistry. The overall structure can serve as a starting point for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Conclusion

This compound is a molecule with significant potential in organic synthesis. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and diverse reactivity. The outlined theoretical studies offer a powerful avenue for gaining a deeper, predictive understanding of its chemical behavior. By combining experimental knowledge with computational insights, researchers can more effectively utilize this versatile building block in the design and synthesis of novel and complex molecules for a variety of applications, including drug discovery and materials science.

References

- 1. This compound|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. chemistry.ucr.edu [chemistry.ucr.edu]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Synthetic Versatility of Methyl 4-hydroxyhex-2-ynoate: A Guide for the Modern Chemist

Introduction: Unlocking the Potential of a Polyfunctional Building Block

In the landscape of contemporary organic synthesis, the demand for versatile, highly functionalized building blocks is incessant. Methyl 4-hydroxyhex-2-ynoate, a member of the γ-hydroxy-α,β-acetylenic ester family, has emerged as a powerful and adaptable intermediate for the construction of complex molecular architectures. Its unique arrangement of a hydroxyl group, an electron-deficient alkyne, and an ester moiety provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis and application of this compound, providing researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights to leverage its full synthetic potential. From the stereocontrolled synthesis of bioactive heterocycles to its role in modern ligation chemistry, this molecule serves as a linchpin in the efficient assembly of valuable chemical entities.

I. Synthesis of this compound

The primary route to this compound involves the addition of a metalated propiolate equivalent to propanal. For achieving high levels of stereocontrol, asymmetric catalysis is employed, yielding the chiral propargylic alcohol with high enantiomeric excess.

Core Concept: Asymmetric Alkynylation

The key to producing enantiomerically enriched this compound lies in the use of a chiral catalyst that can differentiate between the two faces of the propanal carbonyl group. A widely adopted method involves a catalyst system composed of a chiral ligand, such as (S)-BINOL, in combination with a Lewis acid like Ti(OiPr)₄ and an alkylating agent like Et₂Zn.[1][2] This catalytic complex creates a chiral environment, directing the nucleophilic attack of the alkynylzinc reagent to one specific face of the aldehyde.

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol: Asymmetric Synthesis of Methyl (R)-4-hydroxyhex-2-ynoate

This protocol is adapted from established procedures for the asymmetric addition of methyl propiolate to aldehydes.[1][2]

Materials: